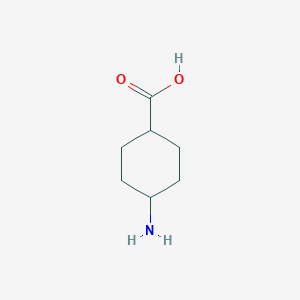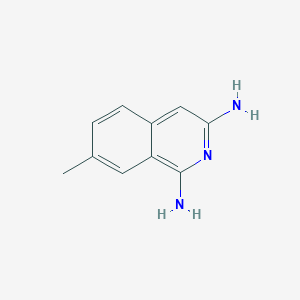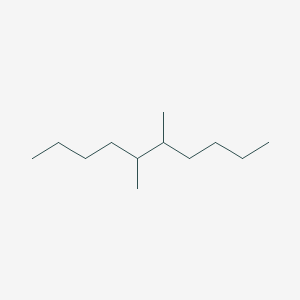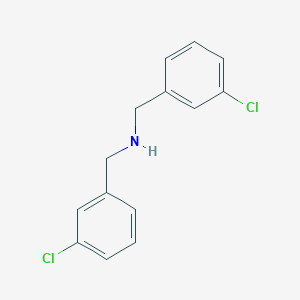
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, also known as COME, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a cyclopropane fatty acid methyl ester, which is a type of lipid that contains a cyclopropane ring in its structure.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been found to have several potential applications in scientific research, including as a tool for studying lipid metabolism and as a therapeutic agent for various diseases. Studies have shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can modulate the expression of genes involved in lipid metabolism, which could lead to the development of new treatments for obesity and other metabolic disorders. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is not fully understood, but it is believed to involve the modulation of lipid metabolism and the inhibition of inflammatory pathways. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have several biochemical and physiological effects, including the modulation of lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. Studies have also shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester in lab experiments include its unique structure and potential applications in scientific research. However, there are also limitations to using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including the development of new therapeutic agents for metabolic disorders and cancer, the optimization of the synthesis method to improve yield and purity, and the investigation of the mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester. Additionally, the potential use of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester as a biomarker for lipid metabolism disorders and cancer could be explored.
Synthesemethoden
The synthesis of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves the reaction of octylmagnesium bromide with cyclopropanecarboxylic acid, followed by the esterification of the resulting cyclopropaneoctanoic acid with methanol. This method has been optimized to produce high yields of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester with excellent purity.
Eigenschaften
CAS-Nummer |
10152-62-2 |
|---|---|
Produktname |
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester |
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




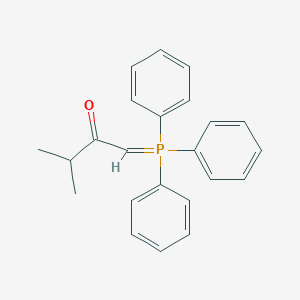
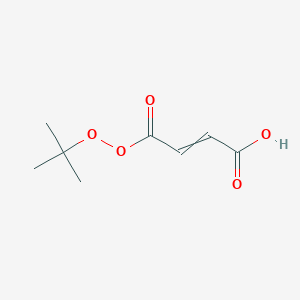
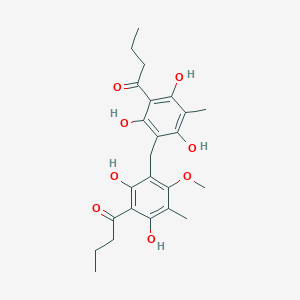
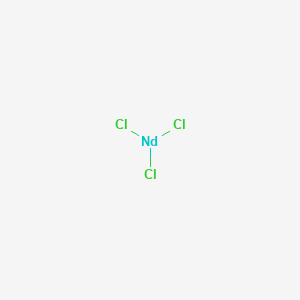

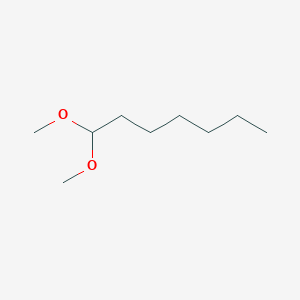

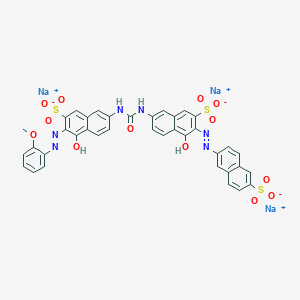
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
